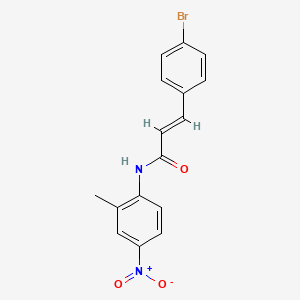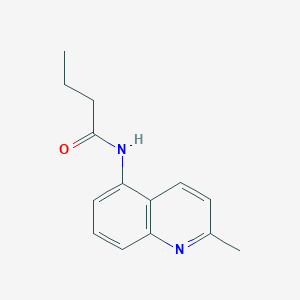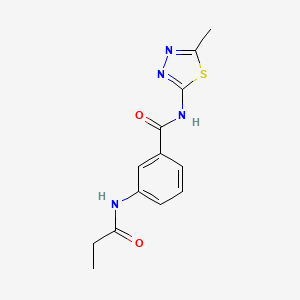
3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It is commonly abbreviated as BNMA and has been widely studied for its potential applications in various scientific fields.
Scientific Research Applications
BNMA has been studied extensively for its potential applications in various scientific fields. In the field of medicinal chemistry, BNMA has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In addition, BNMA has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Mechanism of Action
The mechanism of action of BNMA is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that BNMA exhibits anti-inflammatory and anticancer activities in vitro and in vivo. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. However, the exact biochemical and physiological effects of BNMA are still being investigated.
Advantages and Limitations for Lab Experiments
One of the advantages of using BNMA in lab experiments is its high degree of purity and stability. However, one of the limitations is its relatively high cost compared to other compounds that exhibit similar activities.
Future Directions
There are several future directions related to BNMA. One area of research is the development of BNMA-based fluorescent probes for the detection of metal ions. Another area of research is the synthesis of BNMA derivatives with improved bioactivity and reduced toxicity. In addition, further studies are needed to understand the exact mechanism of action of BNMA and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, BNMA is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BNMA in various scientific fields.
Synthesis Methods
The synthesis of BNMA involves the reaction between 4-bromoaniline and 2-methyl-4-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain BNMA. This method has been reported to yield BNMA with a high degree of purity and yield.
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-11-10-14(19(21)22)7-8-15(11)18-16(20)9-4-12-2-5-13(17)6-3-12/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCYOPFFSHJLHR-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS*,8aR*)-1-butyl-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411789.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5411796.png)
![2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5411798.png)

![N-(4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5411819.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5411830.png)
![7-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5411838.png)
![2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5411844.png)
![{4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluorophenyl}(3-methoxypropyl)amine oxalate](/img/structure/B5411847.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5411849.png)
![2-{[(4-methylphenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5411862.png)
![ethyl {5-[4-(2-anilino-2-oxoethoxy)-3-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5411865.png)